molecular formula C28H50N2O3 B1245024 Demethylxestospongin B

Demethylxestospongin B

Cat. No. B1245024
M. Wt: 462.7 g/mol
InChI Key: DAHFKODECRYGAQ-DMJLDDAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demethylxestospongin B is a natural product found in Xestospongia, Neopetrosia chaliniformis, and Neopetrosia exigua with data available.

Scientific Research Applications

Alkaloid Isolation and Structure

Demethylxestospongin B is one of the alkaloids isolated from the New Caledonian sponge Xestospongia sp. Its structure was identified using NMR studies and comparisons with previously described products, expanding our understanding of marine natural products and their unique chemical structures (Quirion et al., 1992).

Blocking IP3-Mediated Calcium Release

This compound has been shown to be a potent blocker of IP3-mediated calcium release from endoplasmic reticulum vesicles. It acts independently of the IP3-binding site, indicating a novel mechanism of action. This property makes it valuable for investigating IP3 receptors and calcium signaling in neuronal and non-neuronal cells (Gafni et al., 1997).

Antifungal Activity

Demethylxestospongin B, along with other xestospongins, exhibited modest antifungal activity against fluconazole-resistant Candida spp. This finding suggests its potential use in addressing drug-resistant fungal infections (Moon et al., 2002).

Synthesis and Cellular Impact

A scalable synthesis method for desmethylxestospongin B has been developed, which is significant for producing sufficient quantities for detailed studies. The synthesized compound was used to investigate its effect on calcium signaling and mitochondrial metabolism in various cell types, including cancer cells, suggesting potential applications in oncology and cell biology research (Podunavac et al., 2021).

properties

Product Name

Demethylxestospongin B

Molecular Formula

C28H50N2O3

Molecular Weight

462.7 g/mol

IUPAC Name

(1S,8S,10R,15R,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol

InChI

InChI=1S/C28H50N2O3/c31-28-17-8-4-3-7-13-24-15-21-29-19-9-12-23(26(29)32-24)11-5-1-2-6-14-25-16-22-30(20-10-18-28)27(28)33-25/h23-27,31H,1-22H2/t23-,24+,25+,26-,27-,28+/m1/s1

InChI Key

DAHFKODECRYGAQ-DMJLDDAMSA-N

Isomeric SMILES

C1CCC[C@H]2CCN3CCC[C@]([C@H]3O2)(CCCCCC[C@H]4CCN5CCC[C@H]([C@H]5O4)CC1)O

Canonical SMILES

C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O

synonyms

demethylxestospongin B
demethylxestospongine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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